molecular formula C14H18Cl2N2O B126916 N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide CAS No. 147934-29-0

N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide

Cat. No. B126916
CAS RN: 147934-29-0
M. Wt: 301.2 g/mol
InChI Key: DXQXUBODPOIWLJ-UHFFFAOYSA-N
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Description

N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, its potential as a research chemical has also been explored, particularly in the field of neuroscience.

Scientific Research Applications

Pharmacological and Chemical Analysis

N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide, commonly known as U-47700, is a synthetic opioid developed in the 1970s. It has garnered attention in scientific research for its potent analgesic properties and morphine-like behavioral features, as observed in animal studies (Elliott, Brandt, & Smith, 2016). Despite not progressing to clinical trials, U-47700 has been studied for its binding selectivity to the μ-opioid receptor, showing a notable preference over the κ-opioid receptor. The compound's chemical and pharmacological characteristics, including its stereochemistry, have significant implications for its potency and biological activity (Sharma et al., 2018).

Analytical Profiling in Forensic Toxicology

U-47700 has been a subject of interest in forensic toxicology due to its emergence in the illicit drug market. Analytical profiling of this compound and its derivatives is crucial for identifying its presence in biological samples and understanding its metabolic pathways. Studies have focused on methods for detecting U-47700 and related compounds in biological matrices, aiding in forensic investigations and contributing to the understanding of its pharmacokinetics (Wohlfarth et al., 2016).

Implications for Drug Policy and Public Health

The research on N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide has broader implications beyond its chemical and pharmacological properties. It highlights the challenges faced by policymakers, clinicians, and law enforcement in dealing with new psychoactive substances (NPS) and their impact on public health. The compound's history and status as an NPS underline the need for continuous monitoring and research to inform regulatory decisions and public health policies (Kyei-Baffour & Lindsley, 2020).

properties

IUPAC Name

3,4-dichloro-N-[2-(methylamino)cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-17-12-4-2-3-5-13(12)18-14(19)9-6-7-10(15)11(16)8-9/h6-8,12-13,17H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXUBODPOIWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933251
Record name 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide

CAS RN

147934-29-0
Record name N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147934290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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